2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound notable for its structural features that include both tetrazole and phenoxy groups. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. The compound's unique structure positions it as a candidate for further research in pharmacology and biochemistry.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its molecular formula is , and it has a molecular weight of approximately 318.33 g/mol.
This compound falls under the category of heterocyclic compounds, specifically featuring a tetrazole ring, which is often associated with diverse biological activities, including antimicrobial and anticancer properties. It is classified as an organic compound due to the presence of carbon-based structures.
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yields and minimize by-products. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate these reactions.
The molecular structure of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.33 g/mol |
| IUPAC Name | 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
| InChI | InChI=1S/C13H18N6O2/c1-19-17(16)12(15)9-4-10(5-3-9)21-8-11(20)14(18)22/h3-8H,9H2,1H3,(H,14,15)(H,20) |
| InChI Key | UZKMXZJWRHJABR-UHFFFAOYSA-N |
| Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=NC=CS3 |
The structural data indicates that the compound contains multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound can participate in various chemical reactions:
Common reagents include:
The mechanism of action for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific biological targets. The tetrazole and phenoxy groups can engage in non-covalent interactions with enzymes and receptors:
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Further studies may be required to fully characterize its stability under different environmental conditions.
The compound has several notable applications:
CAS No.: 444811-29-4
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.: